molecular formula C17H34O2 B14266546 Dodecyl pivalate CAS No. 131141-69-0

Dodecyl pivalate

Cat. No.: B14266546
CAS No.: 131141-69-0
M. Wt: 270.5 g/mol
InChI Key: WNLFPMNBHCWASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl pivalate is an organic compound with the molecular formula C17H34O2. It is an ester derived from pivalic acid and dodecanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl pivalate can be synthesized through the esterification of pivalic acid with dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Dodecyl pivalate primarily undergoes hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and dodecanol.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dodecanol and pivalic acid.

    Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester group is replaced by other nucleophiles.

Major Products Formed

    Hydrolysis: Pivalic acid and dodecanol.

    Reduction: Dodecanol and pivalic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl pivalate finds applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: Employed in the formulation of biological assays and as a component in certain biochemical experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of dodecyl pivalate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. Its stability and resistance to hydrolysis ensure that it remains intact until it reaches the desired location.

Comparison with Similar Compounds

Similar Compounds

    2-Octyldodecyl pivalate: Another ester of pivalic acid, used in similar applications.

    Pivalic acid: The parent acid of this compound, used in organic synthesis and as a precursor for various esters.

    Neopentyl glycol pivalate: An ester used in the production of high-performance polymers and resins.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its stability. This makes it particularly useful in applications where resistance to hydrolysis and chemical stability are crucial.

Properties

CAS No.

131141-69-0

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

dodecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-16(18)17(2,3)4/h5-15H2,1-4H3

InChI Key

WNLFPMNBHCWASX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.